molecular formula C16H22N2O4 B8086928 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid

7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid

Cat. No.: B8086928
M. Wt: 306.36 g/mol
InChI Key: CCWPQWIXEUSYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5. The benzyl substituent at the 7-position enhances lipophilicity and modulates receptor interactions, making it valuable in medicinal chemistry. Oxalic acid (HOOC-COOH) is often used to form stable oxalate salts with such amines, improving crystallinity and solubility. This combination is exemplified in compounds like AD179 (tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate), synthesized via alkylation and subsequent oxalate salt formation (Procedure F) .

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.C2H2O4/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;3-1(4)2(5)6/h1-5,15H,6-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWPQWIXEUSYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

A common approach involves cyclizing diamine intermediates with carbonyl-containing reagents. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate serves as a key precursor. This compound is synthesized via a Buchwald–Hartwig amination between iodobenzene and a bicyclic amine, followed by Boc protection. Typical conditions include palladium catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in refluxing toluene (110°C, 24 hours).

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-amines. For instance, lithium aluminum hydride (LiAlH₄) reduces imine intermediates derived from cyclohexanone and ethylenediamine derivatives, yielding the spirocyclic amine backbone. This method avoids transition-metal catalysts but requires stringent anhydrous conditions.

Oxalic Acid Salt Formation

The final step involves salt formation with oxalic acid to enhance stability and solubility:

Acid-Base Neutralization

The free amine (7-benzyl-2,7-diazaspiro[3.5]nonane) is dissolved in ethanol and treated with oxalic acid dihydrate (1:1 molar ratio) at 0–5°C. Precipitation occurs within 1 hour, yielding the oxalate salt with >95% purity after recrystallization from hot ethanol.

Solvent Optimization

Industrial protocols use acetone-water mixtures to improve crystal morphology. A 3:1 acetone-to-water ratio reduces Ostwald ripening, producing uniform crystals suitable for tablet formulation.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C, 24 hr65%98%
Reductive AminationLiAlH₄, THFReflux, 6 hr58%95%
AlkylationBenzyl bromide, TEA, DCMRT, 12 hr70%99%
HydrogenationH₂ (50 psi), Pd/C, MeOH25°C, 8 hr85%97%

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for the alkylation step, reducing reaction times from 12 hours to 30 minutes. Mixing tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with benzyl bromide in a microreactor at 80°C enhances heat transfer and minimizes side reactions.

Green Chemistry Innovations

Solvent recycling systems recover >90% of DCM and methanol, aligning with environmental regulations. Catalytic hydrogenation replaces toxic tin-based reductants, reducing waste generation.

Challenges and Optimization

Epimerization Risks

The spirocyclic core is prone to epimerization under basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (0–5°C) during alkylation preserves stereochemical integrity.

Purification Efficiency

Silica gel chromatography remains standard for lab-scale purification, but simulated moving bed (SMB) chromatography is preferred industrially. SMB reduces solvent consumption by 40% and increases throughput.

Recent Advances (2023–2025)

Photocatalytic Methods

Visible-light-mediated alkylation using eosin Y as a photocatalyst achieves 75% yield at room temperature, avoiding thermal degradation. This method is under investigation for scale-up.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates enantiomers of the spirocyclic intermediate, achieving 99% enantiomeric excess (ee). This approach is critical for producing optically pure pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted spirocyclic compounds.

Scientific Research Applications

Autotaxin Inhibition

Recent studies have highlighted the role of autotaxin (ATX), an enzyme linked to various cancers and fibrotic diseases. Compounds like 7-benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid are being investigated as potential inhibitors of ATX due to their ability to modulate lysophosphatidic acid (LPA) signaling pathways. This modulation can influence tumor growth and metastasis, making it a target for cancer therapy .

Neuroprotective Effects

Research indicates that diazaspiro compounds may exhibit neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, suggesting their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Bioactive Molecules

The unique structure of 7-benzyl-2,7-diazaspiro[3.5]nonane allows it to serve as a precursor for synthesizing various bioactive molecules. Its spirocyclic nature can facilitate the development of new pharmaceuticals with improved efficacy and reduced side effects .

Example Synthetic Route

A proposed synthetic route could involve:

  • Reacting benzylamine with a cyclic ketone.
  • Using oxidizing agents like potassium permanganate to introduce carbonyl groups.
  • Performing a carboxylation reaction with oxalic acid derivatives to yield the final product.

Case Study 1: Cancer Treatment

In a study focused on cancer cell lines, 7-benzyl-2,7-diazaspiro[3.5]nonane was tested for its ability to inhibit ATX activity. The results demonstrated a significant reduction in cell proliferation and invasion in melanoma cells, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotection

Another research project evaluated the neuroprotective effects of this compound in animal models of Parkinson's disease. The findings suggested that treatment with 7-benzyl-2,7-diazaspiro[3.5]nonane led to decreased neuronal death and improved motor function, supporting its therapeutic potential in neurodegenerative disorders.

Mechanism of Action

The mechanism by which 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues in the Diazaspiro[3.5]nonane Family

Key derivatives and their properties are summarized below:

Compound Name Substituents Biological Activity/Application Key Data Reference
AD179 (7-Benzyl derivative) 7-benzyl, Boc-protected Sigma receptor (S1R) ligand Yield: 70%; S1R affinity: Moderate
AD172 (2-Phenethyl-7-phenyl) 2-phenethyl, 7-phenyl S1R/S2R ligand Yield: 30%; NMR-confirmed structure
AD178 (7-Phenethyl) 7-phenethyl Sigma receptor ligand Yield: 41%; Clear oil form
LK02 derivatives (antitubercular) 2-benzyl, benzothiazinone core DprE1 inhibitor (antimycobacterial) MIC: <0.1 μM against M. tuberculosis
Compound 5b (amide-functionalized) Amide at 2-position High S1R affinity S1R Ki: 8.2 nM

Key Observations:

  • Substituent Effects : The benzyl group in AD179 and LK02 derivatives enhances lipophilicity and target engagement. Replacing benzyl with phenethyl (AD178) or phenyl (AD172) alters steric bulk and receptor selectivity .
  • Functional Groups : Amide-containing derivatives (e.g., 5b) exhibit higher S1R affinity due to hydrogen-bonding interactions with Glu172, critical for receptor activation .
  • Synthetic Yields : Yields vary significantly (20–70%), influenced by steric hindrance during alkylation (e.g., AD172 vs. AD179) .

Comparison of Oxalic Acid Salts with Other Acid Derivatives

Oxalic acid is preferred for salt formation due to its strong acidity (pKa1 = 1.27, pKa2 = 4.28) and ability to stabilize crystalline salts. Alternatives like malonic or citric acid are less common in this context:

Acid Used Compound Example Advantages Limitations Reference
Oxalic acid AD179 oxalate salt High crystallinity, improved solubility Potential nephrotoxicity at high doses
Hydrochloric acid 3,9-Diazaspiro[5.5]undecane di-HCl Simple synthesis Hygroscopicity
Sulfuric acid OS-LCNC (cellulose nanocrystals) Industrial scalability Corrosive, harsh conditions

Key Observations:

  • Oxalate Salts : Provide superior crystallinity and stability for pharmaceutical applications .
  • Hygroscopicity : Hydrochloride salts may require stringent storage conditions compared to oxalates .

Sigma Receptor Ligands

  • AD179 vs. 5b : AD179 (S1R Ki = 42 nM) exhibits moderate affinity, while 5b (amide-modified) achieves Ki = 8.2 nM, highlighting the importance of hydrogen-bonding groups .

Antitubercular Agents

  • LK02 Derivatives: Incorporate 2-benzyl-2,7-diazaspiro[3.5]nonane into benzothiazinones, achieving MIC values <0.1 μM against M. tuberculosis by irreversibly inhibiting DprE1 .
  • BTZ043 : A nitroaromatic DprE1 inhibitor without the spirocyclic moiety, showing higher MIC (2 μM) compared to LK02 derivatives .

Biological Activity

7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by their spirocyclic structure that incorporates nitrogen atoms. The presence of the oxalic acid moiety contributes to its biological activity by potentially enhancing solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including sigma receptors and enzymes involved in critical cellular processes.

1. Sigma Receptor Interaction

Recent studies have highlighted the compound's affinity for sigma receptors (S1R and S2R). For instance, derivatives of diazaspiro compounds have shown high binding affinities (K_i values ranging from 2.6 nM to 11 nM) for these receptors, which are implicated in pain modulation and neuroprotection . The mechanism involves the alteration of receptor activity, leading to analgesic effects.

2. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes associated with cancer cell proliferation, such as KRAS G12C mutants. This inhibition is significant given the role of RAS proteins in oncogenesis .

Biological Assays and Case Studies

Several studies have conducted in vitro and in vivo assays to evaluate the biological effects of this compound.

In Vitro Studies

  • Cellular Toxicity : Initial assessments show negligible cytotoxicity in various cell lines, indicating a favorable safety profile for further development .
  • Binding Affinity : The compound demonstrated potent binding to sigma receptors, with a notable selectivity that suggests potential therapeutic applications in pain management .

In Vivo Studies

  • Analgesic Effects : In animal models, compounds based on the diazaspiro structure exhibited significant antiallodynic effects at low doses (0.6–1.25 mg/kg), suggesting efficacy in treating neuropathic pain .
  • Antitumor Activity : In xenograft models, specific derivatives showed dose-dependent antitumor effects against solid tumors linked to KRAS mutations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Target K_i (nM) Effect Model
Sigma Receptors (S1R)3.5AnalgesicIn Vivo
KRAS G12CNot specifiedAntitumorXenograft
Sigma Receptors (S2R)2.6AnalgesicIn Vivo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-benzyl-2,7-diazaspiro[3.5]nonane, and how does oxalic acid participate in its purification?

  • Methodology : The compound is synthesized via Boc-protection/deprotection strategies. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is reacted with benzyl bromide under basic conditions (e.g., TEA in CH₂Cl₂) to introduce the benzyl group. Oxalic acid is used to form stable salts via dropwise addition in diethyl ether, improving crystallinity and purity .
  • Key Data : Yields range from 30% to 89% depending on substituents, with oxalate salts confirmed by ¹H NMR (e.g., δ 3.41–3.72 ppm for benzyl protons) and chromatography .

Q. How is oxalic acid employed in counterion selection for spirocyclic compounds, and what analytical techniques validate its role?

  • Methodology : Oxalic acid forms 1:1 or 1:2 salts with nitrogen-containing spirocycles, enhancing solubility and stability. Techniques include:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic vs. aliphatic regions).
  • Flash Chromatography : Separates free bases from salts using gradients like hexane/EtOAC or CH₂Cl₂/MeOH .
    • Key Consideration : Excess oxalic acid may protonate multiple amine sites, requiring stoichiometric control to avoid byproducts .

Q. What are the primary pharmacological targets of 7-benzyl-2,7-diazaspiro[3.5]nonane derivatives, and how is oxalic acid relevant to formulation?

  • Findings : These derivatives act as sigma receptor ligands with antiallodynic and antitubercular activity. For instance, 2-benzyl-7-phenyl derivatives (e.g., AD214) show potent binding to σ₁/σ₂ receptors (IC₅₀ < 100 nM) .
  • Role of Oxalic Acid : Stabilizes the compound for in vivo studies by forming bioavailable salts .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. phenethyl substituents) impact the sigma receptor binding affinity of 2,7-diazaspiro[3.5]nonane derivatives?

  • Methodology :

  • Molecular Docking : Compare binding poses of benzyl (e.g., AD179) and phenethyl (AD178) derivatives using σ receptor crystal structures.
  • Functional Assays : Measure intrinsic activity (e.g., cAMP modulation) to differentiate agonists vs. antagonists .
    • Data Contradictions : While benzyl groups enhance σ₁ affinity, phenethyl groups may favor σ₂ selectivity, requiring SAR optimization .

Q. What computational strategies resolve discrepancies in crystallographic data for oxalate salts of spirocyclic compounds?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution data (e.g., twin refinement for oxalate co-crystals).
  • DFT Calculations : Validate hydrogen-bonding networks between oxalate and amine groups .
    • Challenge : Oxalate’s planar geometry may clash with spirocyclic rigidity, necessitating disorder modeling in SHELX .

Q. How does oxalic acid contribute to atmospheric aerosol formation, and what implications does this have for environmental sampling of spirocyclic compounds?

  • Findings : Oxalic acid forms via aqueous-phase oxidation of glyoxylic acid in aerosols. In polluted environments, it complexes with metal ions (e.g., Fe³⁺), potentially altering the stability of co-sampled organic compounds .
  • Methodological Insight : Use particle-into-liquid samplers (PILS) with ion chromatography to quantify oxalate-spirocycle interactions in field studies .

Data Contradictions and Resolution

Q. Why do some studies report variable biological activity for structurally similar 2,7-diazaspiro[3.5]nonane derivatives?

  • Analysis :

  • Functional Group Positioning : Substituents at the 2- vs. 7-position (e.g., benzyl vs. Boc groups) alter steric and electronic profiles.
  • Counterion Effects : Oxalate vs. hydrochloride salts may differentially influence membrane permeability .
    • Resolution : Standardize salt forms and assay conditions (e.g., pH 7.4 buffers) to minimize variability .

Q. How can researchers address conflicting reports on oxalic acid’s role in fungal pathogenesis vs. its therapeutic applications?

  • Context :

  • Pathogenesis : Fungi secrete oxalic acid to chelate Ca²⁺, weakening plant cell walls.
  • Therapeutic Use : Oxalate’s metal-chelating property is exploited in antitubercular agents .
    • Resolution : Tailor delivery systems (e.g., nanoparticles) to limit off-target chelation in host tissues .

Methodological Tables

Technique Application Example from Evidence
Boc Deprotection (TFA/CH₂Cl₂)Cleaves tert-butyl groups for amine functionalization89% yield for 7-benzyl derivative
SHELX RefinementResolves crystallographic disorder in oxalate saltsTwin refinement for high-resolution data
PILS SamplingQuantifies oxalate-spirocycle interactions in aerosolsField data from CIRPAS Twin Otter flights

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.